Benzhydryl penicillin V sulfoxide
Description
Historical Trajectory of Penicillin Discovery and the Evolution of its Chemical Derivatives
The story of penicillin began in 1928 with Alexander Fleming's accidental discovery of the antibacterial properties of the Penicillium mold. wikipedia.orgwikipedia.orgnih.govbritannica.com This serendipitous event marked a turning point in medicine, heralding the age of antibiotics. wikipedia.orgnih.gov Initial efforts focused on isolating and purifying the active substance, with a team at the University of Oxford, including Howard Florey and Ernst Chain, successfully developing a method for its production in the early 1940s. wikipedia.orgbritannica.com This first widely used antibiotic was a naturally occurring compound, later identified as penicillin G. wikipedia.org
The determination of penicillin's chemical structure, a feat accomplished by Dorothy Hodgkin, was a pivotal moment that opened the door for chemists to modify the original molecule. wikipedia.org This led to the creation of semisynthetic penicillins, which are produced by chemically altering the 6-aminopenicillanic acid (6-APA) nucleus obtained from fermented penicillin. researchgate.net These modifications aimed to broaden the spectrum of activity, improve stability, and overcome bacterial resistance. researchgate.netnih.gov Penicillin V, or phenoxymethylpenicillin, was an early and important example of a semisynthetic penicillin, offering the advantage of being acid-stable and thus orally effective. citizendium.org The journey from a chance mold contamination to the targeted design of penicillin derivatives illustrates a continuous quest for improved therapeutics, a quest in which compounds like benzhydryl penicillin V sulfoxide (B87167) play a vital role. biomedpharmajournal.orggaacademy.orgedu.krd
Strategic Importance of Penicillin Sulfoxides as Intermediates in β-Lactam Chemistry
Penicillin sulfoxides are key intermediates in the chemical conversion of penicillins to other important classes of β-lactam antibiotics, most notably cephalosporins. nih.govacs.orgnih.gov The oxidation of the sulfur atom in the thiazolidine (B150603) ring of the penicillin molecule to a sulfoxide is a critical first step in this transformation. google.com This chemical modification activates the penicillin nucleus, enabling ring-expansion reactions that are fundamental to creating the dihydrothiazine ring structure characteristic of cephalosporins.
The conversion of penicillin sulfoxides to cephalosporin (B10832234) compounds is a well-established synthetic route in medicinal chemistry. nih.govacs.orgnih.gov This process often involves a series of complex chemical rearrangements. acs.org The ability to transform a readily available penicillin framework into a different class of antibiotics with a distinct spectrum of activity and properties has been a cornerstone of antibiotic research and development. nih.govacs.orgnih.govacs.org The strategic use of penicillin sulfoxides as synthetic intermediates has significantly expanded the arsenal (B13267) of β-lactam antibiotics available to clinicians. google.com
Positioning of Benzhydryl Penicillin V Sulfoxide within Contemporary β-Lactam Research
This compound is recognized as a valuable intermediate in the synthesis of advanced β-lactam antibiotics. The "benzhydryl" portion of the molecule refers to a diphenylmethyl ester group, which offers several practical advantages in the laboratory. This bulky, lipophilic group can facilitate the crystallization and purification of the compound during multi-step syntheses.
In contemporary research, the focus remains on developing novel β-lactam antibiotics to combat the growing threat of antibiotic resistance. nih.gov The chemical scaffold provided by this compound serves as a versatile starting point for the construction of new and complex antibiotic structures. Researchers can chemically manipulate the sulfoxide and other parts of the molecule to create libraries of new compounds for biological screening. The strategic placement of the benzhydryl ester allows for its eventual removal under specific chemical conditions to yield the final active antibiotic. This strategic use of protecting groups is a common and powerful tool in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10209-09-3 |
|---|---|
Molecular Formula |
C29H28N2O6S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
InChI Key |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Other CAS No. |
64312-86-3 37591-67-6 10209-09-3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformational Pathways of Benzhydryl Penicillin V Sulfoxide
Oxidation and Reduction Chemistry of the Sulfoxide (B87167) Moiety within Benzhydryl Penicillin V Sulfoxide
The sulfur atom in the thiazolidine (B150603) ring of the penicillin scaffold is susceptible to oxidation, leading to the formation of sulfoxides. This transformation is a critical step in the chemical manipulation of penicillins, particularly for their conversion into cephalosporin (B10832234) derivatives. The oxidation of the sulfide (B99878) in the penicillin V backbone to a sulfoxide results in a new chiral center at the sulfur atom, leading to two diastereomeric forms: the (S)-sulfoxide (or β-sulfoxide) and the (R)-sulfoxide (or α-sulfoxide).
The electrochemical oxidation of penicillin G, a closely related compound, involves the sulfide moiety of the β-lactam ring being oxidized to a sulfoxide derivative. researchgate.net This process involves the transfer of two electrons and two protons. researchgate.net The stereoselectivity of the oxidation is significant; for instance, the (S)-sulfoxide isomer is a necessary structure for the subsequent Morin rearrangement. ccspublishing.org.cn Theoretical calculations have shown that the intramolecular hydrogen bonding between the amide proton and the sulfinyl oxygen is a decisive structural factor in the reactivity of these compounds. ccspublishing.org.cn
While oxidation to the sulfoxide is a common and crucial reaction, the reduction of the sulfoxide back to the sulfide is also a possible transformation, although less frequently employed in the context of cephalosporin synthesis. This redox chemistry allows for the manipulation of the electronic and steric properties of the penicillin molecule, influencing its subsequent reactivity in rearrangement reactions.
Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold
The this compound scaffold, with its complex array of functional groups, is subject to various nucleophilic and electrophilic reactions. The β-lactam ring itself is a key site for nucleophilic attack, a characteristic exploited by β-lactam antibiotics to inhibit bacterial transpeptidases by reacting with a nucleophilic serine residue in the enzyme's active site. semanticscholar.org
Beyond the inherent reactivity of the β-lactam ring, the sulfoxide group significantly influences the molecule's chemistry. Activation of the sulfoxide oxygen can generate a thionium ion intermediate, which is a potent electrophile. wikipedia.orgmanchester.ac.uksemanticscholar.org This intermediate can then be trapped by a variety of intermolecular and intramolecular nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For example, in variations of the Pummerer rearrangement, nucleophiles such as acetates, arenes, alkenes, amides, and phenols can react with the electrophilic intermediate. wikipedia.org The specific reaction pathway—whether it's a classical Pummerer rearrangement, an additive Pummerer reaction, or a vinylogous Pummerer reaction—depends on the substrate and the reaction conditions. manchester.ac.uksemanticscholar.org
Advanced Rearrangement Chemistry: Ring Expansion to Cephalosporin Analogues
The conversion of penicillin sulfoxides into cephalosporin analogues represents a cornerstone of semi-synthetic antibiotic chemistry. This transformation, achieved through a ring expansion, is a pivotal method for creating valuable cephalosporin precursors from readily available penicillins. acs.orgnih.govgoogle.com
Mechanistic Investigations of the Morin Rearrangement from Penicillin Sulfoxides
The acid-catalyzed transformation of penicillin sulfoxides into desacetoxycephalosporins is known as the Morin rearrangement. semanticscholar.org This reaction proceeds through a complex mechanism that has been the subject of extensive investigation. The currently accepted mechanism involves an initial thermal elimination of a sulfenic acid to generate an olefinic intermediate. rsc.org Theoretical studies suggest the process begins with a ring-opening reaction of the sulfoxide to form a sulfenic acid (R-SOH) substructure. ccspublishing.org.cn This intermediate then undergoes dehydration to form a sulfur-stabilized cation (R-S+). ccspublishing.org.cn Finally, an intramolecular cyclization reaction occurs, leading to the formation of the six-membered dihydrothiazine ring characteristic of the cephalosporin core. ccspublishing.org.cn Computational studies have identified that the (S)-sulfoxide isomer is the necessary stereochemical precursor for this reaction and that intramolecular hydrogen bonding between the side-chain amide proton and the sulfinyl oxygen is a critical factor for the ring-opening step. ccspublishing.org.cn
| Step | Description | Key Intermediate(s) |
| 1 | Ring Cleavage | Penicillin Sulfoxide opens to form a sulfenic acid derivative. |
| 2 | Dehydration | The sulfenic acid intermediate loses water to form a cationic species. |
| 3 | Cyclization | Intramolecular reaction forms the six-membered cepham ring. |
| 4 | Proton Elimination | A proton is lost to form the final cephalosporin product. |
Role of Acid Catalysis and Temperature in Ring Expansion Reactions
Both acid catalysis and temperature are critical parameters in controlling the efficiency and outcome of the Morin rearrangement. The reaction is typically carried out by treating the penicillin sulfoxide with a trace amount of acid in a high-boiling solvent like toluene (B28343), indicating the necessity of thermal energy. rsc.org The primary role of the acid catalyst is to facilitate the dehydration of the sulfenic acid intermediate. ccspublishing.org.cn By protonating the hydroxyl group of the sulfenic acid, the acid promotes the loss of water, which is a poor leaving group, to generate the key sulfur cation (R-S+) necessary for the subsequent ring-closing reaction. ccspublishing.org.cn The reaction is generally known as an acid-catalyzed conversion of penicillin sulfoxides to cephalosporins. researchgate.net
Formation of Key Cephalosporin Precursors from Penicillin Sulfoxides
The Morin rearrangement provides a direct chemical pathway from the five-membered penicillin thiazolidine ring to the six-membered cephalosporin dihydrothiazine ring system. This ring expansion allows for the synthesis of crucial cephalosporin intermediates like 7-amino-desacetoxy-cephalosporanic acid (7-ADCA) from penicillin G or V sulfoxide esters. google.com The resulting 7-acylamido-3-methylceph-3-em-4-carboxylate ester can then be deacylated and de-esterified to yield the core cephalosporin nucleus, which serves as a starting material for the synthesis of various semi-synthetic cephalosporin antibiotics. google.com
Pummerer and Vinylogous Pummerer Rearrangements Involving Sulfoxides within β-Lactam Frameworks
The Pummerer rearrangement is a characteristic reaction of sulfoxides that transforms them into α-acyloxy thioethers in the presence of an acid anhydride (B1165640), such as acetic anhydride. wikipedia.orgchem-station.com This reaction represents an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org
The mechanism begins with the acylation of the sulfoxide oxygen by the anhydride. wikipedia.org This is followed by an elimination step, often facilitated by a base (like the acetate (B1210297) byproduct), which removes an α-proton to form a key thionium ion intermediate. wikipedia.org This highly electrophilic species is then attacked by a nucleophile (acetate in the classic reaction) at the α-carbon to yield the final product. wikipedia.org
| Reaction Type | Substrate Requirement | Key Intermediate | Product |
| Pummerer | Sulfoxide with α-hydrogen | Thionium Ion | α-Acyloxy Thioether |
| Vinylogous Pummerer | Activated Vinyl Sulfoxide | Conjugated Thionium Ion | γ-Substituted α,β-Unsaturated Sulfide |
In the context of the β-lactam framework, variations of this reaction are possible. The vinylogous Pummerer rearrangement occurs with activated vinyl sulfoxides. semanticscholar.org In this case, deprotonation occurs at the γ-position relative to the sulfoxide, leading to a conjugated thionium ion. manchester.ac.uksemanticscholar.org Subsequent nucleophilic attack at the γ-position results in a rearranged product, effectively transferring functionality over a longer range. semanticscholar.org These Pummerer-type reactions provide a versatile method for functionalizing the carbon framework adjacent to the sulfur atom within the penicillin and cephalosporin scaffolds, enabling the synthesis of diverse analogues.
Derivatization Strategies for this compound at Peripheral Functional Groups
The derivatization of this compound primarily targets two key sites: the carboxylic acid at the C-3 position and the phenoxyacetamido side chain at the C-6 position. These modifications are crucial for altering the molecule's pharmacokinetic and pharmacodynamic profiles.
Chemical Modification of Carboxyl and Amino Functions
The carboxylic acid of penicillin V is typically protected as a benzhydryl ester to prevent its interference in subsequent reactions. This esterification is a critical first step before further modifications can be undertaken. The benzhydryl group is favored due to its stability under various reaction conditions and its susceptibility to mild cleavage conditions when desired.
Modification of the Carboxyl Function:
The primary modification of the carboxyl group involves the cleavage of the benzhydryl ester to liberate the free carboxylic acid. This is often a prerequisite for the synthesis of new ester or amide derivatives. The choice of deprotection method is critical to avoid the degradation of the sensitive β-lactam ring.
| Reaction | Reagents and Conditions | Product |
| Ester Cleavage | Trifluoroacetic acid, anisole | Penicillin V sulfoxide |
| Transesterification | Alcohol, acid/base catalyst | New Penicillin V sulfoxide ester |
The free carboxylic acid can then be activated, for example, using carbodiimides, to facilitate the formation of new amide or ester linkages, thereby introducing novel functionalities into the molecule.
Modification of the "Amino" Function (Phenoxyacetamido Side Chain):
The term "amino function" in the context of this compound refers to the amide linkage of the phenoxyacetamido side chain. Direct modification of this amide is challenging without affecting the β-lactam ring. A more common strategy involves the cleavage of the side chain to yield 6-aminopenicillanic acid (6-APA) sulfoxide benzhydryl ester. This key intermediate, possessing a free amino group, is the cornerstone for introducing a wide variety of new acyl side chains.
The cleavage of the phenoxyacetamido group can be achieved using reagents like phosphorus pentachloride (PCl₅) followed by hydrolysis. The resulting 6-APA derivative is then acylated with a desired carboxylic acid to introduce novel side chains.
| Reaction | Reagents and Conditions | Intermediate/Product |
| Side-Chain Cleavage | 1. PCl₅, pyridine 2. Alcohol 3. H₂O | 6-Aminopenicillanic acid sulfoxide benzhydryl ester |
| N-Acylation | Acyl chloride or activated carboxylic acid | Novel Penicillin V sulfoxide derivative |
This two-step process allows for the systematic variation of the C-6 side chain, which is a well-established strategy for modifying the antibacterial spectrum and potency of penicillins.
Conformational Analysis, Stereochemistry, and Theoretical Investigations of Benzhydryl Penicillin V Sulfoxide
Conformational Studies of the Thiazolidine (B150603) Ring and Sulfoxide (B87167) Configuration
The conformation of the five-membered thiazolidine ring in penicillin derivatives is a critical determinant of their biological activity. In benzhydryl penicillin V sulfoxide, the introduction of the sulfoxide group significantly influences the ring's geometry and the stereochemical orientation of its substituents.
Influence of the Sulfoxide Group on Molecular Geometry and Conformational Preferences
The oxidation of the sulfur atom in the thiazolidine ring to a sulfoxide dramatically alters the conformational preferences of the ring system. In non-oxidized penicillins, the thiazolidine ring typically adopts a conformation where the carboxyl group at the C3 position is in an axial orientation. However, in penicillin sulfoxides, including the benzhydryl ester of penicillin V, the 3-α-carboxyl group preferentially occupies an equatorial position. This change in conformation is a hallmark of penicillin sulfoxides.
Theoretical studies on penicillin α-sulfoxide have revealed two low-energy conformations for the thiazolidine ring: a global minimum corresponding to a C2 puckered conformation and a local minimum representing a C3 puckered form. ias.ac.in The energy barrier between these conformations is significantly higher than in the corresponding penicillin sulfide (B99878). ias.ac.in This conformational rigidity, influenced by the sulfoxide group, is believed to play a role in the altered biological activity of these compounds. ias.ac.in
The presence of the bulky benzhydryl ester group further contributes to the molecule's lipophilicity and stability, facilitating its handling and crystallization during synthetic procedures.
Stereochemical Implications of the Sulfoxide Moiety
The preferential formation of the (S)-sulfoxide is often observed with various oxidizing agents, suggesting a directing influence from the penicillin molecule itself. acs.org The stereochemistry at the sulfoxide can be assigned using techniques like NMR spectroscopy, where effects such as the syn-axial deshielding of protons at positions 3 and 6 can be observed for the (S)-isomer. acs.org Solvent-induced chemical shifts, particularly when changing from deuteriochloroform to deuteriobenzene, can also aid in stereochemical assignment. acs.org
The orientation of the sulfoxide oxygen can influence the potential for intramolecular hydrogen bonding. In penicillin β-sulfoxide, a hydrogen bond can form between the sulfoxide oxygen and the aminoacyl N-H group, a feature that is not possible in the α-sulfoxide. ias.ac.in This difference in intramolecular interactions contributes to the distinct conformational preferences and may explain the observed differences in biological activity between the two sulfoxide isomers. ias.ac.in
Computational Chemistry Approaches for this compound
Computational chemistry provides powerful tools for investigating the structure, energetics, and reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and quantum chemical calculations offer detailed insights that complement experimental findings.
Application of Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT and other quantum chemical methods have been successfully applied to study the conformational properties of penicillin derivatives. nih.gov These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations can be employed to model reaction pathways and identify the thermodynamic and kinetic factors driving chemical transformations.
Quantum chemical calculations have been instrumental in understanding the conformational preferences of the thiazolidine ring in penicillins. nih.gov Studies on benzylpenicillin using methods like MP2/6-31G* and B3LYP/6-31G* have shown that in the gas phase, the conformer with an axial carboxylate group is favored due to intramolecular C-H···O interactions and dispersion forces. nih.gov These computational approaches are invaluable for elucidating the subtle energetic differences between various conformations.
Modeling of Conformational Equilibria and Internal Rotational Barriers
The conformational flexibility of this compound arises from the puckering of the thiazolidine ring and the rotation around various single bonds. Computational modeling allows for the exploration of the potential energy surface and the determination of conformational equilibria.
Dynamic NMR methods, in conjunction with DFT calculations, can be used to investigate internal rotational barriers. nih.gov For example, the rotation of the formyl group in N-benzhydrylformamides has been studied, and the calculated rotational barriers were found to be in good agreement with experimental data. nih.govmdpi.com Similar approaches can be applied to this compound to understand the rotational barriers of the benzhydryl and phenoxyacetyl groups, which can influence receptor binding and reactivity. The barriers for the rotation of aryl groups are generally much lower than those for amide bond rotation. mdpi.com
The following table summarizes representative calculated rotational barriers for related fragments:
| Molecule Fragment | Method | Calculated Rotational Barrier (kcal/mol) |
| Formyl group in N-benzhydrylformamide derivatives | DFT (M06-2X/6-311+G*) | 20-23 nih.gov |
| Aryl group in N-benzhydrylformamide | DFT | 2.5 nih.gov |
| Aryl group in ortho-iodo-N-benzhydrylformamide | DFT | 9.8 nih.gov |
Theoretical Analysis of Reaction Pathways and Activation Energies for Transformations
This compound is a crucial intermediate in the chemical transformation of penicillins into cephalosporins. nih.gov This transformation involves a complex series of reactions, including the opening of the thiazolidine ring. researchgate.netrsc.orgresearchgate.netrsc.orghud.ac.uk
Theoretical methods can be used to elucidate the mechanisms of these reactions and calculate the activation energies for various steps. For example, the oxidation of the thioether in penicillins to a sulfoxide can be modeled to understand the reaction pathway. nih.gov Studies on the oxidation of methionine to methionine sulfoxide, a related sulfur oxidation process, have shown that the reaction proceeds through a transition state leading to the formation of the sulfoxide and a water molecule, with the products being significantly more stable than the reactants. mdpi.com
Computational analysis of the ring-opening of penicillin derivatives can provide insights into the formation of intermediates, such as enamines and iminium ions. researchgate.netrsc.org Understanding the energetics of these pathways is essential for optimizing reaction conditions to favor the desired product, such as the expanded cephalosporin (B10832234) ring system.
Molecular Electrostatic Potential Mapping for Predicting Reactivity
The oxidation of the sulfur atom in the penicillin nucleus to a sulfoxide introduces significant changes to the molecule's electronic and steric properties, which in turn influence its reactivity. A key tool for understanding these changes is Molecular Electrostatic Potential (MEP) mapping. While specific theoretical studies on the MEP of this compound are not widely available in the public domain, the principles of MEP analysis and findings from related penicillin derivatives provide valuable insights into its expected reactivity.
MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are crucial for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, usually colored blue, are electron-poor and represent likely sites for nucleophilic attack.
In penicillin derivatives, the β-lactam ring is a critical feature for its biological activity. The cleavage of the amide bond within this ring is a key step in the mechanism of action of penicillins. Studies on analogous compounds, such as penamecillin (B1244018) and its 1β-sulfoxide, have shown that while the strength of the β-lactam amide bond may not be significantly different between the active and inactive forms, their experimental electrostatic potentials can differ significantly. These differences in electrostatic potential are believed to provide further insight into the chemistry and activity of penicillins.
Theoretical investigations, such as those employing Density Functional Theory (DFT), can be used to model reaction pathways and identify thermodynamic and kinetic drivers of reactions involving penicillin sulfoxide derivatives. Current time information in IN. Such computational studies, when combined with experimental techniques like X-ray diffraction and NMR spectroscopy, provide a comprehensive understanding of the structure-reactivity relationships in this important class of molecules. Current time information in IN. The structural uniqueness of this compound, particularly the equatorial conformation of the 3-α-carboxy group, is a direct consequence of the sulfoxide modification and plays a significant role in its reactivity, especially in the context of ring-expansion reactions to form cephalosporins. Current time information in IN.
Degradation Pathways and Stability Profiling of Benzhydryl Penicillin V Sulfoxide
Oxidative and Reductive Degradation Mechanisms of Penicillin Sulfoxides
The thioether group within the penicillin nucleus is susceptible to oxidation, leading to the formation of sulfoxides. This transformation is often a deliberate step in the synthesis of cephalosporins. The oxidation of penicillins, such as amoxicillin, can be induced by free radicals like the hydroxyl radical (•OH). The primary site of attack is the thioether group, which forms a sulfur radical cation. nih.gov This cation can then undergo disproportionation to yield the sulfoxide (B87167) as a primary product. nih.gov The presence of dissolved oxygen makes the formation of the sulfoxide particularly effective. nih.gov
Once formed, the penicillin sulfoxide itself can be subject to further oxidative and reductive processes. Under oxidative conditions, the sulfoxide can be further oxidized to form the corresponding sulfone derivative.
The oxidative degradation of the broader penicillin structure, for instance by potent oxidizing agents like chromium trioxide in acidic media, proceeds through complex pathways involving the formation of various intermediates and is subject to acid catalysis. nih.gov The degradation can lead to products such as phenylacetic acid and derivatives of the thiazolidine (B150603) ring. nih.gov
Hydrolytic and Enzymatic Degradation of Penicillin V Sulfoxide Esters
The stability of benzhydryl penicillin V sulfoxide is significantly influenced by hydrolytic and enzymatic pressures, which can target both the β-lactam ring and the ester linkage.
Enzymatic degradation represents a significant pathway for inactivation. Penicillin V sulfoxide is a substrate for certain microbial enzymes. For example, a penicillin V acylase isolated from Fusarium sp. has been shown to specifically hydrolyze penicillin V sulfoxide. Similarly, β-lactamases, the primary drivers of bacterial resistance to penicillins, can also degrade penicillin sulfoxides. Studies involving β-lactamase indicate that the enzymatic degradation pathway for penicillin V sulfoxide may differ from its degradation pathway under simple alkaline conditions. surrey.ac.uk
A notable characteristic of penicillin sulfoxides is their propensity to undergo epimerization at the C-6 position of the penicillin nucleus. This stereochemical inversion from the biologically active 6-β-acylamino configuration to the inactive 6-α-acylamino form can be induced by heat or, more commonly, by basic conditions. surrey.ac.uknih.gov
The process can be facilitated by various bases, and the mechanism is believed to involve the formation of a sulfenic acid intermediate. surrey.ac.uk This epimerization has been observed for penicillin V β-sulphoxide when treated with a mild aqueous base. surrey.ac.uk Efficient processes for C-6 epimerization have been developed using reagents like trimethylsilyl (B98337) chloride and triethylamine (B128534) in anhydrous solvents, which silylates the amide at C-6, making the C-6 proton more easily removable by the base.
The degradation of penicillin derivatives can lead to a variety of products depending on the conditions. Under alkaline hydrolysis, penicillin V sulfoxide has been shown to yield a novel and unexpected degradation product: a pyrrole (B145914) derivative. surrey.ac.uk
Specifically, the compound 3-phenoxyacetamido-1-phenoxyacetylpyrrole was isolated following the alkaline hydrolysis of penicillin V sulfoxide. surrey.ac.uk This discovery was significant as it represented the first documented instance of a direct degradation of a penicillin derivative into a pyrrole structure. surrey.ac.uk This pathway highlights a complex rearrangement of the bicyclic penicillin core under specific degradative stress.
The oxidation of the sulfur atom significantly alters the degradation kinetics and pathways compared to non-oxidized penicillins. Comparative studies have revealed that the degradation of penicillin V sulfoxide by β-lactamase and by alkali proceeds through potentially different mechanisms. surrey.ac.uk This is in stark contrast to non-oxidized penicillin V, where the degradation pathways under the same enzymatic and alkaline conditions were found to be indistinguishable. surrey.ac.uk
The degradation rate of penicillins is highly dependent on pH and temperature. For instance, the degradation of 6-aminopenicillanic acid (6-APA), a core penicillin structure, is significantly influenced by pH, with studies using sulfite (B76179) showing the fastest degradation at pH 6, approximately 30-fold slower degradation at pH 9, and a 2.5-fold slower rate at pH 4. google.com While direct kinetic comparisons for this compound are sparse, the altered stability of the sulfoxide and the different degradation pathways observed imply a distinct kinetic profile from its non-oxidized counterpart. surrey.ac.uk Furthermore, the bioavailability and pharmacokinetic profiles of different penicillin salts (e.g., potassium vs. benzathine salts of penicillin V) show significant differences, underscoring how modifications to the parent structure affect its stability and absorption. nih.gov
Thermal Stability and Polymorphism of Penicillin Sulfoxide Forms
Thermal stability is a crucial parameter for pharmaceutical compounds. Non-oxidized penicillins, such as penicillin V, generally exhibit a high degree of thermal stability, with studies showing less than 30% degradation at temperatures up to 150°C. However, prolonged exposure to higher temperatures, such as 56°C for several hours, can lead to significant decay of penicillins like penicillin G. nih.gov The introduction of the sulfoxide group and the benzhydryl ester can modify the thermal behavior of the molecule.
A critical aspect of the solid-state stability of penicillin sulfoxide is polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.
Penicillin sulfoxide is known to exist in at least two different polymorphic forms, designated as Form I and Form II. These forms have distinct crystal structures and, consequently, different physical properties.
The crystal structures of both polymorphs have been determined by X-ray diffraction. In these structures, both intramolecular and intermolecular hydrogen bonds play crucial roles in the packing of the molecules. In Form II, water molecules are also involved in the hydrogen bonding network, linking two penicillin sulfoxide molecules together.
Differential scanning calorimetry (DSC) and Raman spectroscopy have been used to study the thermotropic properties and phase transformations of these polymorphs. These studies indicate that Form I is the more thermodynamically stable polymorph. Crystal Form II can transform into the more stable Form I, and the rate of this transformation is dependent on temperature. The transformation rate increases significantly with rising temperature, confirming that Form I is the more stable state.
Interactive Table: Polymorphic Forms of Penicillin Sulfoxide
| Property | Form I | Form II |
| Relative Stability | More stable (Thermodynamically) | Less stable (Metastable) |
| Transformation | - | Transforms to Form I |
| Role of Water | No water in crystal structure | Water molecules involved in H-bonding |
| Transformation Rate | Not Applicable | Increases with temperature |
Impact of Water and Solvent Systems on Chemical Stability
The chemical stability of this compound, a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics, is significantly influenced by the presence of water and the nature of the solvent system employed. The inherent structural features of the molecule, namely the benzhydryl ester and the sulfoxide group, confer a degree of stability, yet the compound remains susceptible to degradation under certain conditions.
Furthermore, the stability of penicillin derivatives in aqueous solutions is known to be pH-dependent. Studies on other penicillins have shown that degradation kinetics are influenced by the pH of the medium. For instance, the degradation of a benzylpenicillin prodrug was found to follow pseudo-first-order kinetics with a significantly shorter half-life at an alkaline pH of 9.31 compared to an acidic pH of 2.01. nih.gov While direct pH stability data for this compound is not available, it is reasonable to infer that similar pH-dependent degradation would occur.
In the context of related compounds, research on Penicillin V beta-sulphoxide has shown that treatment with a mild aqueous base can lead to epimerization at the C-6 position. surrey.ac.uk Additionally, alkaline hydrolysis of Penicillin V sulfoxide has been reported to yield 3-phenoxyacetamido-1-phenoxyacetylpyrrole, indicating a complex degradation pathway beyond simple hydrolysis of the β-lactam ring. surrey.ac.uk
The formation of hydrates can also impact the stability profile of this compound. The existence of a monohydrate form has been documented, suggesting that interactions with water are a key consideration in its solid-state stability and handling. nih.gov The presence of water molecules within the crystal lattice can potentially influence the susceptibility of the compound to degradation.
The choice of organic solvent is crucial not only for solubility but also for minimizing degradation during synthesis and storage. Anhydrous solvents are preferred to mitigate hydrolysis. The use of solvents such as acetone (B3395972) and toluene (B28343) is common in the synthesis of this compound. However, the potential for solvent-solute interactions to influence stability should not be overlooked. While specific studies on solvent effects on the degradation of this compound are scarce, the general principles of drug stability would suggest that polar aprotic solvents might influence degradation rates differently than nonpolar solvents.
Detailed Research Findings
Specific, publicly available research detailing the degradation products and quantitative stability of this compound in various solvent systems is limited. Forced degradation studies, which are designed to intentionally degrade a compound to identify potential degradation products and pathways, have not been published specifically for this compound. However, studies on related penicillins provide insights into likely degradation routes. For Penicillin G, major degradation products in surface water have been identified as penilloic acid, penicilloic acid, and isopenillic acid. It is plausible that this compound would undergo similar transformations, beginning with the hydrolysis of the β-lactam ring.
Data Tables
Given the absence of specific experimental data on the stability of this compound in various solvents over time, the following tables present related and relevant information gathered from the available literature.
Table 1: Solubility Characteristics of this compound and a Related Salt
| Compound | Solubility in Water | Solubility in Organic Solvents |
| This compound | Low | High (e.g., DMF, DMSO) |
| Penicillin V potassium | High | Low |
Table 2: Influence of pH on the Stability of a Benzylpenicillin Prodrug (Illustrative Example)
| pH | Half-life (t1/2) |
| 2.01 | 43.6 minutes |
| 9.31 | 4.2 minutes |
| Data for penethamate, a benzylpenicillin prodrug, illustrating the significant impact of pH on stability. nih.gov |
Table 3: Identified Degradation Products of Related Penicillin Compounds
| Parent Compound | Condition | Identified Degradation Product(s) |
| Penicillin V beta-sulphoxide | Mild aqueous base | 3-phenoxyacetamido-1-phenoxyacetylpyrrole |
| Penicillin G | Surface water | Penilloic acid, Penicilloic acid, Isopenillic acid |
Broader Applications of Penicillin Sulfoxide Chemistry in Advanced Organic Synthesis
Design and Synthesis of Novel β-Lactam Antibiotic Scaffolds and Inhibitors
The penicillin sulfoxide (B87167) scaffold is a versatile starting point for constructing new β-lactam antibiotics and for developing molecules that can counteract antibiotic resistance mechanisms. nih.gov The unique strained-ring system, combined with the reactivity of the sulfoxide, provides a rich platform for chemical modification.
One of the most significant applications of penicillin sulfoxides is their role as a key precursor in the industrial synthesis of cephalosporin (B10832234) antibiotics. This process involves a crucial ring-expansion reaction, often referred to as the Morin rearrangement, which transforms the five-membered thiazolidine (B150603) ring of the penicillin core into the six-membered dihydrothiazine ring characteristic of cephalosporins. google.comnih.gov
The synthesis begins with the oxidation of a penicillin ester, such as Benzhydryl penicillin V, to its corresponding sulfoxide. google.com This sulfoxide is then heated under acidic conditions, which triggers the rearrangement to a desacetoxycephalosporin intermediate. google.com This intermediate possesses the core cephalosporin nucleus and can be further modified to produce a variety of clinically important antibiotics. For instance, after the ring expansion, subsequent steps involving side-chain cleavage and re-acylation with the appropriate amino acid derivatives lead to the formation of first-generation cephalosporins like Cefalexin and Cefradine. researchgate.net The use of specific esters, such as the p-nitrobenzyl ester, has been shown to improve yields and the ease of processing during this synthetic sequence. google.com
| Precursor | Key Transformation | Product | Significance |
| Penicillin V Sulfoxide Ester | Acid-catalyzed thermal rearrangement (Morin Rearrangement) | Desacetoxycephalosporin Core | Expands the 5-membered thiazolidine ring into the 6-membered dihydrothiazine ring of cephalosporins. nih.govgoogle.com |
| Desacetoxycephalosporin Core | Side-chain cleavage and re-acylation with D-phenylglycine | Cefalexin | Creates a widely used oral, first-generation cephalosporin antibiotic. |
| Desacetoxycephalosporin Core | Side-chain cleavage and re-acylation with D-2-amino-2-(1,4-cyclohexadienyl)acetic acid | Cefradine | Produces another important oral, first-generation cephalosporin with a broad spectrum of activity. researchgate.net |
The rise of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and deactivate β-lactam antibiotics, has spurred the development of β-lactamase inhibitors. nih.govnih.gov These inhibitors are co-administered with susceptible antibiotics to restore their efficacy. nih.gov Penicillin sulfoxide chemistry is central to the synthesis of a major class of these inhibitors known as the penam (B1241934) sulfones, such as sulbactam (B1307) and tazobactam.
These inhibitors are structurally similar to penicillin but lack a side chain at the 6-position and feature a sulfur atom oxidized to the sulfone (SO₂) level. nih.gov The synthesis of these molecules involves the oxidation of the sulfur atom in the penicillin core. Penicillin sulfoxide represents the intermediate oxidation state between the sulfide (B99878) of penicillin and the final sulfone of the inhibitor. This structural similarity allows the inhibitors to act as "suicide substrates," irreversibly binding to the active site of the β-lactamase enzyme, thereby inactivating it and protecting the partner antibiotic from destruction. nih.gov
| Inhibitor | Core Structure | Mechanism of Action | Key Synthetic Feature |
| Sulbactam | Penicillanic acid sulfone | Irreversibly acylates and inactivates Class A β-lactamases. nih.gov | Oxidation of the penicillin thiazolidine ring sulfur to a sulfone. |
| Tazobactam | Penicillanic acid sulfone | A potent, mechanism-based inhibitor of many Class A β-lactamases, including extended-spectrum β-lactamases (ESBLs). nih.govnih.gov | Oxidation of the penicillin thiazolidine ring sulfur to a sulfone. |
Stereoselective Transformations Leveraging Sulfoxide Chirality
The sulfur atom in a sulfoxide like Benzhydryl penicillin V sulfoxide is a stereogenic center, meaning it can exist in one of two spatial arrangements (R or S). illinois.edu This chiral center is configurationally stable under normal conditions, with a high energy barrier to inversion. illinois.edu This property is of immense value in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. The sulfinyl group can act as a "chiral auxiliary," directing the stereochemical outcome of nearby reactions. psu.edu
A prime example of leveraging sulfoxide chirality is the Mislow-Evans rearrangement. This powerful reaction is a google.comillinois.edu-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wikipedia.orgthermofisher.cn The sulfenate ester is typically cleaved in situ with a thiophilic reagent (like a phosphite) to yield an allylic alcohol. wikipedia.org
The key feature of this rearrangement is its high degree of stereoselectivity. The chirality at the sulfur atom of the sulfoxide is efficiently transferred to the newly formed carbon-oxygen bond in the allylic alcohol product. wikipedia.org This allows chemists to synthesize specific stereoisomers of complex molecules, a crucial requirement for many biologically active compounds. While the classic Mislow-Evans rearrangement is applied to allylic systems, its principles underscore the utility of chiral sulfoxides in controlling stereochemistry. The reaction's highly ordered cyclic transition state ensures the faithful transfer of chirality, making it a valuable tool in the total synthesis of natural products and pharmaceuticals, such as prostaglandins. wikipedia.orgwpmucdn.com
| Feature | Description |
| Reaction Type | google.comillinois.edu-Sigmatropic rearrangement. wikipedia.org |
| Reactant | Allylic sulfoxide. |
| Key Intermediate | Allylic sulfenate ester. wikipedia.org |
| Product | Allylic alcohol (after cleavage with a thiophile). thermofisher.cn |
| Stereochemistry | Highly stereoselective; chirality is transferred from the sulfur atom to a carbon center in the product. wikipedia.org |
| Significance | Enables the stereocontrolled synthesis of chiral allylic alcohols, which are valuable building blocks for complex molecules. nih.gov |
The principles of using the sulfoxide group as a chiral director extend to the synthesis of a wide array of other chiral sulfur-containing molecules. mdpi.com Enantiomerically pure sulfoxides are not only targets themselves but are also used as intermediates and chiral auxiliaries to create other functional molecules. wiley-vch.de More than 30% of chemical products, including many pharmaceuticals, contain sulfur. mdpi.com
The synthesis of chiral sulfoxides can be achieved through methods like the asymmetric oxidation of prochiral sulfides or by transforming diastereomerically pure sulfinate esters. wiley-vch.de Once formed, these chiral sulfoxides can serve as building blocks. For example, the sulfinyl group can activate an adjacent position for stereoselective carbon-carbon bond formation and then be removed or transformed. This methodology provides access to a diverse range of chiral sulfur-containing pharmacophores that are integral to many modern drugs, including anti-ulcer medications and central nervous system stimulants. mdpi.comresearchgate.net The ability to generate sulfenate anions from sulfoxides further expands their utility, allowing reaction with various electrophiles to form new chiral sulfur compounds. mdpi.com
| Drug Name (Example Class) | Sulfur Functional Group | Therapeutic Use |
| Esomeprazole | Chiral Sulfoxide | Proton-pump inhibitor (anti-ulcer). mdpi.com |
| Modafinil | Sulfoxide (racemic) | Wakefulness-promoting agent. mdpi.com |
| Penicillins | Thioether (in a thiazolidine ring) | Antibacterial. nih.gov |
| Sulforaphane | Isothiocyanate & Sulfoxide | Found in cruciferous vegetables, studied for various health benefits. |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement, conformation, and electronic environment within a molecule. For benzhydryl penicillin V sulfoxide (B87167), ¹H and ¹³C NMR studies are fundamental for structural verification and for understanding the spatial orientation of its constituent atoms.
A pivotal aspect of the NMR analysis of penicillin sulfoxides is the assignment of the non-equivalent geminal methyl groups (2α-CH₃ and 2β-CH₃) on the thiazolidine (B150603) ring. The oxidation of the sulfur atom to a sulfoxide introduces a new chiral center and significantly influences the chemical environment of these methyl groups.
In the parent penicillin structure, the 2α- and 2β-methyl signals are typically found close together in the ¹H NMR spectrum. However, upon oxidation to the sulfoxide, one of these signals experiences a substantial downfield shift. Research on phenoxymethylpenicillin sulfoxide has shown that the 2β-methyl group (the methyl group cis to the C3-carboxyl function) is the one that shifts downfield. acs.org This pronounced deshielding effect is attributed to the anisotropic effect of the S=O bond, which is oriented in close proximity to the 2β-methyl group. acs.org
The conformation of the five-membered thiazolidine ring in penicillin sulfoxides has been a subject of detailed study. Two principal, non-planar conformations are generally considered:
Conformation 'a': In this arrangement, the C3-carboxyl group occupies a pseudo-axial position. Both the 2α- and 2β-methyl groups are situated near the C3-proton (H3). acs.org
Conformation 'b': Here, the C3-carboxyl group is in a pseudo-equatorial position. In this conformation, only the 2β-methyl group is close to H3, while the 2α-methyl group is proximal to the C5-proton (H5). acs.org
These conformational differences are critical as they dictate the spatial relationships between protons, which can be probed using advanced NMR techniques.
| Proton | Typical Chemical Shift (δ, ppm) | Key Observations |
|---|---|---|
| 2α-CH₃ | ~1.2 - 1.4 | Upfield methyl signal. |
| 2β-CH₃ | ~1.6 - 1.8 | Downfield methyl signal, significantly deshielded by the S=O group. acs.org |
| H3 | ~4.5 - 4.7 | Signal for the proton at the C3 position. |
| H5 | ~4.9 - 5.1 | Proton on the β-lactam ring, adjacent to the sulfur atom. |
| H6 | ~5.8 - 6.0 | Proton on the β-lactam ring, coupled to the side-chain NH proton. |
The chemical shifts of the β-lactam protons (H5 and H6) and the thiazolidine proton (H3) provide further structural confirmation. The sulfoxide group's electron-withdrawing nature influences the electronic environment of these nearby protons, leading to predictable shifts in their resonance frequencies.
Coupling constants (J-values) between adjacent protons are invaluable for confirming connectivity and deducing dihedral angles, which define stereochemistry. For the β-lactam ring, the coupling constant between H5 and H6 (J₅,₆) is characteristic of their cis relationship, typically observed in the range of 4-5 Hz. This confirms the retention of the essential stereochemistry of the penicillin nucleus during oxidation.
The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is therefore exceptionally useful for determining which atoms are close to each other, irrespective of their bonding connections.
NOE studies have been instrumental in definitively assigning the 2α- and 2β-methyl signals and probing the thiazolidine ring conformation of penicillin sulfoxides. acs.org Experimental findings for phenoxymethylpenicillin sulfoxide revealed the following key spatial relationships:
Irradiation of the downfield (2β-CH₃) signal resulted in an NOE enhancement of the H3 signal.
Irradiation of the upfield (2α-CH₃) signal caused an NOE enhancement of the H5 signal.
These results strongly support the predominance of conformation 'b' , where the 2β-methyl is proximal to H3 and the 2α-methyl is near H5. acs.org This conformational preference places the bulky C3-ester group (in this case, the benzhydryl ester) in a less sterically hindered pseudo-equatorial position.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of benzhydryl penicillin V sulfoxide and for monitoring its formation during synthesis. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
The method separates compounds based on their polarity. This compound, being a relatively nonpolar molecule due to the large benzhydryl and phenoxyacetyl groups, is well-retained on a nonpolar stationary phase (like C8 or C18). A polar mobile phase is used to elute the compounds from the column. The progress of the oxidation of benzhydryl penicillin V to its sulfoxide can be easily monitored, as the more polar sulfoxide typically has a shorter retention time than the parent sulfide (B99878) under reversed-phase conditions. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 220-240 nm). nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₂₉H₂₈N₂O₆S, corresponding to a monoisotopic mass of approximately 532.17 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed at m/z 533.17.
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide insight into the molecule's structure. A characteristic fragmentation pathway for penicillin esters involves the cleavage of the β-lactam ring. nih.govresearchgate.net This process can be conceptualized as a retro [2+2] cycloaddition-type fragmentation. nih.gov This cleavage is a hallmark of the penicillin core structure and helps to confirm the identity of the compound.
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₂₉H₂₉N₂O₆S⁺ | 533.17 | Protonated molecular ion |
| [M+Na]⁺ | C₂₉H₂₈N₂O₆SNa⁺ | 555.15 | Sodium adduct |
| Fragment 1 | C₁₇H₁₇⁺ | 167.08 | Benzhydryl (diphenylmethyl) cation from ester cleavage |
| Fragment 2 | C₁₆H₁₉N₂O₄S⁺ | 351.10 | Fragment from β-lactam ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The most diagnostic peak in the spectrum is the stretching vibration of the β-lactam carbonyl group, which appears at a characteristically high frequency due to the strain of the four-membered ring. Other key absorptions include those for the amide carbonyl, the ester carbonyl, and the newly introduced sulfoxide (S=O) group. The presence and position of these bands provide clear evidence of the compound's identity and successful oxidation.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| β-Lactam C=O | Stretching | 1760 - 1790 mdpi.comresearchgate.net |
| Amide C=O | Stretching (Amide I band) | 1670 - 1690 |
| Ester C=O | Stretching | 1735 - 1750 |
| Sulfoxide S=O | Stretching | 1030 - 1070 |
| Amide N-H | Stretching | 3250 - 3350 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its absolute stereochemistry and detailed insights into its solid-state conformation. While specific crystallographic data for this compound is not widely published, extensive studies on closely related derivatives, such as Penicillin V benzyl (B1604629) ester sulfoxide, offer a clear understanding of the core structural features.
The crystal structure reveals that the penam (B1241934) nucleus of the sulfoxide derivative adopts a distinct "open" conformation. This is in contrast to the "closed" conformation typical of the parent penicillin V molecule. In the open form, the sulfur atom deviates significantly from the plane formed by the other four atoms of the thiazolidine ring. This conformational change is a direct consequence of the steric and electronic effects of the sulfoxide group.
Key crystallographic parameters for a closely related analogue, Penicillin V benzyl ester sulfoxide, are presented in Table 1. These parameters define the unit cell of the crystal lattice and the symmetry of the molecular packing.
Table 1: Crystallographic Data for Penicillin V Benzyl Ester Sulfoxide
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₆S |
| Molecular Weight | 456.5 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 14.467 |
| b (Å) | 8.212 |
| c (Å) | 9.608 |
| β (°) | 102.96 |
| Volume (ų) | 1112.4 |
| Z (molecules/unit cell) | 2 |
Data sourced from a study on Penicillin V benzyl ester sulfoxide, a closely related analogue.
The solid-state structure is further stabilized by a network of intermolecular and intramolecular interactions. A notable feature in the sulfoxide derivative is an intramolecular hydrogen bond between the exocyclic amide nitrogen and the sulfoxide oxygen atom. This interaction contributes to the rigidity of the observed conformation. The packing of the molecules in the crystal lattice is primarily governed by van der Waals forces.
Raman Spectroscopy for Investigating Crystal Polymorphism and Transformations
Raman spectroscopy is a powerful, non-destructive vibrational spectroscopic technique that provides detailed information about the chemical structure and physical form of a substance. It is particularly valuable for identifying and differentiating between polymorphic forms of a crystalline material, as different crystal lattices will exhibit distinct Raman spectra.
Key Raman bands expected for this compound would include:
Aromatic C-C stretching: Strong bands typically appear in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions, characteristic of the phenyl rings.
β-lactam C=O stretching: A crucial band, often found at high wavenumbers (around 1770 cm⁻¹), indicative of the strained four-membered ring.
Amide C=O stretching: Located in the 1680-1650 cm⁻¹ region.
S=O stretching: The presence of the sulfoxide group would introduce a characteristic band, typically in the 1050-1030 cm⁻¹ range.
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical properties of a pharmaceutical solid. Raman spectroscopy is highly sensitive to the subtle changes in molecular conformation and intermolecular interactions that define different polymorphs. Any shift in the crystal packing would lead to changes in the low-frequency lattice vibrations (typically below 200 cm⁻¹) and may also affect the positions and intensities of the intramolecular vibrational bands.
Table 2 presents a list of expected characteristic Raman peaks for the core penicillin structure, which would be relevant for the analysis of this compound.
Table 2: Expected Characteristic Raman Peaks for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| β-lactam C=O stretch | ~1770 |
| Amide I (C=O stretch) | ~1660 |
| Aromatic ring modes | ~1600, ~1000 |
| Sulfoxide (S=O stretch) | ~1040 |
| Thiazolidine ring vibrations | Various in fingerprint region |
Data is inferred from spectroscopic studies of other penicillin derivatives.
By monitoring these characteristic peaks, Raman spectroscopy can be employed to screen for different polymorphic forms, study phase transformations as a function of temperature or pressure, and ensure batch-to-batch consistency of the crystalline form.
Differential Scanning Calorimetry (DSC) for Thermotropic Properties and Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone for characterizing the thermotropic properties of pharmaceutical materials, providing information on melting point, purity, and the presence of different physical forms.
A typical DSC thermogram for a pure, crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ). These values are characteristic of a specific crystalline form.
For instance, the parent compound, Penicillin V, has a reported melting point in the range of 120-128 °C. The introduction of the benzhydryl ester and the sulfoxide group would be expected to significantly alter this value. The melting point of the potassium salt of Penicillin V is higher, around 197-202 °C. While the exact melting point of this compound is not documented in readily available literature, DSC analysis would be the standard method for its determination.
The presence of impurities typically leads to a broadening of the melting endotherm and a depression of the melting point. Therefore, DSC can also be used as a sensitive tool for purity assessment.
Furthermore, if this compound can exist in multiple polymorphic forms, DSC can be used to identify them. Different polymorphs will generally have different melting points and enthalpies of fusion. The thermogram might also reveal solid-solid phase transitions between different polymorphic forms, which would appear as smaller endothermic or exothermic events prior to the final melting.
Table 3 summarizes the kind of thermal data that would be obtained from a DSC analysis of this compound, with comparative values for a related compound.
Table 3: Thermal Properties of Penicillin Derivatives Determined by DSC
| Compound | Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Penicillin V | Melting (Decomp.) | 120 - 128 | Not specified |
| Penicillin V Potassium | Melting | 197 - 202 | Not specified |
| This compound | Melting (Expected) | To be determined | To be determined |
Comparative data from publicly available databases for related compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for producing benzhydryl penicillin V sulfoxide, and how can experimental reproducibility be ensured?
- The synthesis involves esterification of penicillin G with diphenylmethanol followed by oxidation using hydrogen peroxide (H₂O₂) and formic acid to yield the sulfoxide derivative . To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, and reaction time) in the experimental section, adhering to guidelines that avoid redundant data in tables/figures unless critical to interpretation . Include purity validation via NMR and HPLC, with detailed spectra in supplementary materials .
Q. How should researchers characterize the purity and structural identity of this compound?
- Use a combination of spectroscopic methods:
- NMR : Confirm ester and sulfoxide functional groups via ¹H/¹³C shifts, comparing to literature values for penicillin derivatives .
- HPLC : Quantify purity using reverse-phase columns with UV detection at 254 nm, referencing pharmacopeial standards (e.g., USP Penicillin V RS) .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .
Q. What are the best practices for documenting experimental procedures to enable replication?
- Follow journal guidelines:
- Describe synthetic steps concisely in the main text, reserving exhaustive details (e.g., reagent vendors, spectral acquisition parameters) for supplementary files .
- For known intermediates (e.g., penicillin G derivatives), cite prior literature; for novel compounds, provide full characterization data .
Advanced Research Questions
Q. How can conflicting data on the oxidative stability of this compound be resolved?
- Contradictions may arise from varying oxidation conditions (e.g., H₂O₂ concentration, reaction pH). Systematically replicate experiments under controlled parameters and compare results using statistical tools (e.g., ANOVA). Cross-reference findings with mechanistic studies on sulfoxide formation, such as mCPBA-mediated oxidation kinetics in related penam/cephem systems . If discrepancies persist, conduct DFT calculations to model reaction pathways and identify thermodynamic/kinetic drivers .
Q. What methodologies are effective in analyzing polymorphic transformations of this compound?
- Polymorphism can be studied via:
- Raman spectroscopy : Monitor crystal lattice vibrations to distinguish polymorphs (e.g., α vs. β forms) .
- X-ray diffraction (XRD) : Resolve unit cell parameters and hydrogen-bonding networks .
- Thermogravimetric analysis (TGA) : Assess thermal stability differences between polymorphs .
Q. How can researchers design experiments to probe the reaction mechanisms of sulfoxide derivatives in ring-enlargement reactions?
- Combine isotopic labeling (e.g., ¹⁸O in H₂O₂) with LC-MS to track oxygen incorporation during sulfoxide formation . For ring-enlargement steps (e.g., to 7-ADCA), employ kinetic isotope effects (KIE) and intermediate trapping (e.g., silylation) to identify rate-determining steps . Validate hypotheses using computational tools (e.g., Gaussian for transition-state modeling) .
Q. What strategies mitigate solvent interference in bioactivity assays involving this compound?
- Dimethyl sulfoxide (DMSO), commonly used for solubilizing hydrophobic compounds, can confound antimicrobial assays.
- Controls : Include solvent-only samples to isolate DMSO effects .
- Concentration limits : Keep DMSO ≤0.05% (v/v) to avoid cytotoxicity .
- Alternative solvents : Test biocompatible surfactants (e.g., PEG-400) or β-cyclodextrin inclusion complexes .
Methodological Guidance for Data Interpretation
Q. How should researchers address contradictions between spectroscopic and chromatographic purity data?
- Discrepancies may stem from:
- Impurity masking : HPLC-UV may miss non-UV-active contaminants. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive profiling .
- Degradation during analysis : Validate sample stability under analytical conditions (e.g., NMR solvent, HPLC runtime) via time-course studies .
Q. What frameworks support the integration of this compound into multi-step catalytic cascades?
- Design "one-pot" reactions by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
